[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone
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Overview
Description
[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluorophenyl group, and a hydroxyethoxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a substituted aldehyde with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid, to form the pyrrolidine ring . The fluorophenyl group can be introduced through a substitution reaction involving a fluorinated benzene derivative . The final step involves the coupling of the pyrrolidine ring with the fluorophenyl and hydroxyethoxyphenyl groups under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield corresponding ketones, while reduction of the methanone moiety can produce alcohols.
Scientific Research Applications
[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can modulate the compound’s pharmacokinetic properties . The hydroxyethoxy group may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and exhibit similar biological activities.
Fluorophenyl compounds: Molecules containing fluorophenyl groups, such as certain fluorinated benzene derivatives, have comparable chemical properties and reactivity.
Uniqueness
[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the hydroxyethoxy group improves its solubility and bioavailability.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-[4-(2-hydroxyethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-17-7-3-15(4-8-17)14-18-2-1-11-22(18)20(24)16-5-9-19(10-6-16)25-13-12-23/h3-10,18,23H,1-2,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJWJXXOYNWFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)OCCO)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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